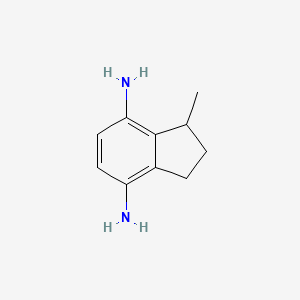
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes a dihydroindene core substituted with a methyl group and two amine groups
Méthodes De Préparation
The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogenation or other reducing agents. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum. Major products formed from these reactions include imines, nitriles, and various substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be compared with other similar compounds such as:
1-Methylindane: Lacks the amine groups, making it less reactive in biological systems.
2,3-Dihydro-1H-indene: Similar core structure but without the methyl and amine substitutions.
4,7-Dimethylindane: Contains additional methyl groups, altering its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
917805-30-2 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6H,2-3,11-12H2,1H3 |
Clé InChI |
BDTXWMGGWAYDTD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C=CC(=C12)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


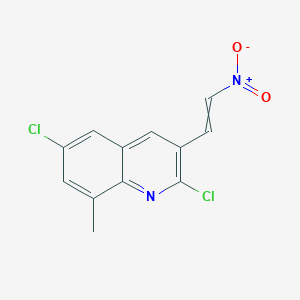
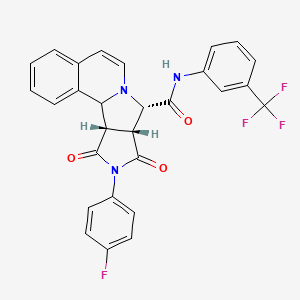
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
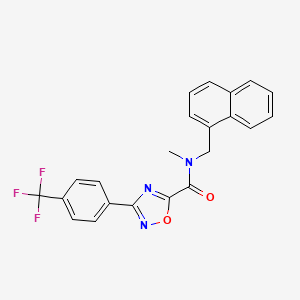
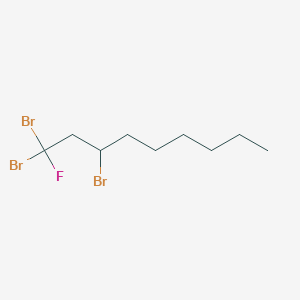
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)

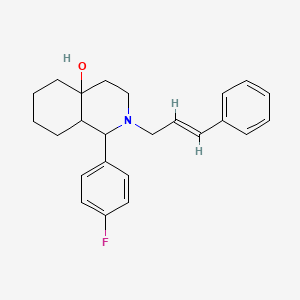
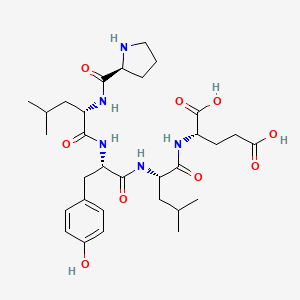

![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
